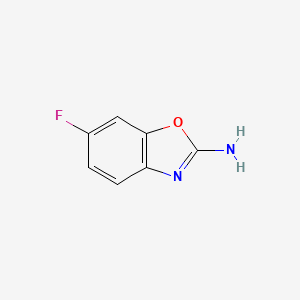

6-Fluoro-1,3-benzoxazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHUCNWTDVPWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672502 | |

| Record name | 6-Fluoro-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-73-0 | |

| Record name | 6-Fluoro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoro-1,3-benzoxazol-2-amine chemical structure

An In-depth Technical Guide to 6-Fluoro-1,3-benzoxazol-2-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzoxazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2][3][4] This document details the chemical structure, properties, synthesis, and potential biological applications of this specific fluorinated derivative, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[5] The structure is characterized by a fluorine atom substituted at the 6th position and an amine group at the 2nd position of the benzoxazole core.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The key properties of this compound and its parent compound, benzoxazole, are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 162437-93-6 | [6] |

| Molecular Formula | C₇H₅FN₂O | Calculated |

| Molecular Weight | 152.13 g/mol | Calculated |

| Appearance | White to light yellow solid (Predicted) | [5] |

| Melting Point | 27-30 °C (Benzoxazole parent) | [5] |

| Boiling Point | 182 °C (Benzoxazole parent) | [5] |

| Solubility | Insoluble in water (Benzoxazole parent) | [5] |

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzoxazoles is a cornerstone of medicinal chemistry. The most common approach involves the condensation of a 2-aminophenol with a carbonyl compound.[4] For 2-amino benzoxazole derivatives, a frequently used method is the cyclodesulfurization of thioureas formed from the reaction of a 2-aminophenol with an isothiocyanate.[1]

General Synthesis Workflow

A plausible synthetic route for N-substituted 2-aminobenzoxazoles involves an iodine-mediated oxidative cyclodesulfurization, which is an environmentally benign process.[1]

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Benzoxazole - Wikipedia [en.wikipedia.org]

- 6. parchem.com [parchem.com]

Technical Guide: 6-Fluoro-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1,3-benzoxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and an overview of the biological activities associated with the broader class of benzoxazole derivatives.

Compound Identification and Properties

This compound is a fluorinated derivative of the benzoxazole scaffold. The inclusion of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets.

| Property | Value | Source |

| CAS Number | 162437-93-6 | [1] |

| Molecular Formula | C₇H₅FN₂O | |

| Molecular Weight | 152.13 g/mol | |

| Appearance | Off-white to white solid (predicted) | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol | [1] |

Synthesis of this compound

The synthesis of 2-aminobenzoxazole derivatives is well-established in the chemical literature. A common and effective method for the preparation of this compound involves the cyclization of 2-amino-4-fluorophenol with cyanogen bromide.[1] This reaction provides a direct route to the desired benzoxazole ring system.

Experimental Protocol: Synthesis from 2-Amino-4-fluorophenol and Cyanogen Bromide

This protocol is a representative procedure based on established methods for the synthesis of 2-aminobenzoxazoles.[1][3]

Materials:

-

2-Amino-4-fluorophenol

-

Cyanogen bromide (Caution: Highly Toxic)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-fluorophenol (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 15 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Biological Activities of Benzoxazole Derivatives

While specific biological data for this compound is limited in the public domain, the benzoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4] The data presented below is for the broader class of benzoxazole compounds and serves to indicate the potential areas of application for this compound.

| Biological Activity | Target/Mechanism of Action (where known) | Example Derivatives and Quantitative Data (IC₅₀/MIC) | References |

| Antimicrobial | Inhibition of DNA gyrase | Various 2-substituted benzoxazoles show activity against Gram-positive and Gram-negative bacteria. MIC values can range from low µg/mL to higher concentrations depending on the specific derivative and bacterial strain. | [4][5] |

| Anticancer | Inhibition of Kinases (e.g., KDR) | Certain aminobenzoxazole derivatives have shown inhibitory activity against Kinase Insert Domain Receptor (KDR) with IC₅₀ values in the micromolar range. For example, some derivatives showed IC₅₀ values ranging from 6.855 to 50.118 µM. | [6] |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Some 2-(3-Arylureido)benzoxazole derivatives have shown potent inhibition of TNF-α and IL-6. | [7] |

| Antiviral (HIV-1) | Inhibition of HIV-1 nucleocapsid protein | Benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid protein. | [8] |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-4-fluorophenol.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Based on studies of related antimicrobial benzoxazoles, a potential mechanism of action for this compound is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4]

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided experimental protocol is a representative example and should be adapted and optimized as necessary. All chemical syntheses, especially those involving highly toxic reagents like cyanogen bromide, should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The biological activities mentioned are based on studies of the broader benzoxazole class and do not guarantee the specific activity of this compound. Further research is required to fully elucidate the pharmacological profile of this specific compound.

References

- 1. 5,7-Difluoro-1,3-benzoxazol-2-amine | Benchchem [benchchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-fluoro-1,3-benzoxazol-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted values, data from structurally similar compounds, and detailed, standardized experimental protocols for the determination of these properties. This information is crucial for researchers in drug discovery and development for applications such as formulation, ADME (absorption, distribution, metabolism, and excretion) profiling, and lead optimization.

Core Physicochemical Properties

| Property | Value / Range | Method | Source |

| Molecular Formula | C₇H₅FN₂O | - | [1] |

| Molecular Weight | 152.13 g/mol | - | [1] |

| Melting Point | Not available | See Protocol 1 | - |

| Boiling Point | Not available | - | - |

| Solubility | Insoluble in water (predicted) | See Protocol 2 | [2][3] |

| logP (octanol-water partition coefficient) | 2.4 (predicted for a structural isomer) | See Protocol 3 | [4] |

| pKa | Not available | See Protocol 4 | - |

| Appearance | Solid (predicted) | - | [5] |

Experimental Protocols

To empower researchers to determine the precise physicochemical properties of this compound, this section details standardized experimental methodologies.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[6]

Principle: A small, powdered sample of the crystalline solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[7][8] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[7]

-

Mortar and pestle (if needed to powder the sample)[8]

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[7] If necessary, grind the crystals using a mortar and pestle.[9]

-

Loading the Capillary Tube: Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.[9] Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[9]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[6][9]

-

For an accurate measurement, start heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.[7]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[8]

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.[10]

Apparatus:

-

Glass vials or flasks with airtight seals

-

Shaker or agitator with temperature control

-

Centrifuge or filtration system (e.g., syringe filters with low compound binding)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid should be visible.[10][11]

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a suitable membrane filter (e.g., 0.22 µm).[10]

-

Analysis: Accurately dilute an aliquot of the clear, saturated solution with the solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[11][12]

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Protocol 3: LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity.[13]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[13][14]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water (or buffer, e.g., PBS pH 7.4) with n-octanol by mixing them and allowing the phases to separate.[14]

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.[15]

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough partitioning.[14]

-

Phase Separation: Separate the two phases by centrifugation.[14]

-

Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using an appropriate analytical technique.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of this value.[16]

Protocol 4: pKa Determination (UV-Metric Titration)

The ionization constant (pKa) is crucial for understanding a compound's charge state at different pH values.

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By monitoring these spectral changes during a titration with acid or base, the pKa can be determined.[14]

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

pH meter and electrode

-

Automated titrator or precision micropipettes

-

Thermostated reaction vessel

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in water or a suitable co-solvent system.

-

Titration: Place the solution in the reaction vessel and record its initial UV-Vis spectrum. Titrate the solution by adding small, precise volumes of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while simultaneously monitoring the pH.[14]

-

Spectral Measurement: Record the full UV-Vis spectrum after each addition of titrant, once the pH has stabilized.[14]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Biological Context and Potential Signaling Pathways

Benzoxazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[17][18][19] The incorporation of a fluorine atom can significantly enhance these properties.[20] While the specific targets of this compound are not yet defined, related fluorinated benzoxazoles have been investigated for their potential to interact with various biological pathways.

For instance, some benzoxazole derivatives act as inhibitors of enzymes such as DNA gyrase in bacteria or 14α-demethylase in fungi.[18][21] In mammalian cells, they have been explored as potential modulators of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, or as anticancer agents that may interfere with cell signaling cascades.[20][22]

Below is a conceptual workflow for screening the biological activity of a novel benzoxazole derivative like this compound.

Caption: Conceptual workflow for the biological screening of this compound.

References

- 1. parchem.com [parchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 3-(6-Fluoro-1,3-benzoxazol-2-yl)benzamide | C14H9FN2O2 | CID 59828559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.es [fishersci.es]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. studylib.net [studylib.net]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. jocpr.com [jocpr.com]

- 18. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Buy 4,6-difluoro-1,3-benzoxazol-2-amine | 1339452-03-7 [smolecule.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-Fluoro-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information on 6-Fluoro-1,3-benzoxazol-2-amine, with a focus on its physicochemical properties and synthetic methodologies. Due to the limited publicly available data, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.

Physicochemical Properties

This compound is a fluorinated heterocyclic organic compound. Its general physicochemical properties, based on available data for the parent compound and related structures, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂O | [1] |

| Boiling Point | 282.8 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 124.9 ± 25.1 °C | [1] |

| Refractive Index | 1.651 | [1] |

Solubility Data

For structurally analogous compounds, forming a hydrochloride salt has been shown to significantly increase solubility in polar solvents such as water and ethanol[3]. This is a common strategy employed in pharmaceutical development to improve the bioavailability of compounds with low aqueous solubility[3].

While specific experimental values are not available, a general understanding of solubility suggests that this compound, as a free base, is likely to exhibit low solubility in water and higher solubility in organic solvents.

Experimental Protocols

General Synthesis of N-phenyl-1,3-benzoxazol-2-amine Derivatives:

A common method for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives involves the reaction of an aminophenol with an isothiocyanate in a suitable solvent like THF. The resulting intermediate undergoes iodine-mediated oxidative cyclodesulfurization in the presence of a base such as K₂CO₃ to yield the final product[4].

Workflow for a General Synthetic Protocol:

Caption: General synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives.

Solubility Determination - A General Approach:

A widely used synthetic method for determining the solubility of a compound in different solvents at various temperatures can be adapted for this compound. The protocol generally involves the following steps:

-

A known amount of the solvent is placed in a jacketed vessel equipped with a magnetic stirrer and a temperature sensor.

-

The temperature of the solvent is maintained at a constant value using a thermostat.

-

The solute (this compound) is added portion-wise to the solvent until a solid phase persists, indicating that the solution is saturated.

-

The mixture is stirred for a sufficient time to ensure equilibrium is reached.

-

The concentration of the solute in the saturated solution is then determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

-

This procedure is repeated at different temperatures to obtain the solubility curve.

The experimental solubility data can then be correlated using thermodynamic models like the modified Apelblat equation or the λh equation[5].

Workflow for Solubility Determination:

Caption: General workflow for experimental solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways. However, the broader class of benzoxazole derivatives has been investigated for a variety of biological activities. For example, some fluorinated benzoxazole derivatives have been studied for their potential as antifungal agents by inhibiting the fungal enzyme 14α-demethylase (CYP51)[2]. Additionally, other related structures, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines[6].

The biological activity of these compounds is closely linked to their molecular structure, and substitutions on the benzoxazole ring system can significantly influence their therapeutic potential.

Conclusion

While specific quantitative solubility data and detailed experimental protocols for this compound are not extensively documented in publicly accessible sources, this guide provides a summary of its known physicochemical properties and outlines general methodologies for its synthesis and solubility determination based on related compounds. The information on the biological activities of similar benzoxazole derivatives suggests potential areas for future research and application of this compound. Further experimental studies are required to fully characterize the solubility profile and biological functions of this compound.

References

- 1. This compound(SALTDATA: FREE)-æµæ±è¹èç§ææéå ¬å¸ [hwoled.com]

- 2. Buy 4,6-difluoro-1,3-benzoxazol-2-amine | 1339452-03-7 [smolecule.com]

- 3. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2 | Benchchem [benchchem.com]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 6-Fluoro-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-Fluoro-1,3-benzoxazol-2-amine, a crucial heterocyclic compound in medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to characterize this compound effectively.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of the parent compound, 2-aminobenzoxazole, and the known substituent effects of a fluorine atom on the benzene ring.

¹H NMR (Proton NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | dd | 1H | H-4 |

| ~ 7.2 - 7.4 | m | 1H | H-5 |

| ~ 7.0 - 7.2 | dd | 1H | H-7 |

| ~ 7.9 (broad s) | s | 2H | -NH₂ |

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating amino group. The exact coupling constants (J values) would provide further structural confirmation.

¹³C NMR (Carbon NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d) | C-6 (C-F) |

| ~ 155 - 160 | C-2 |

| ~ 145 - 150 | C-7a |

| ~ 140 - 145 | C-3a |

| ~ 110 - 115 (d) | C-5 or C-7 |

| ~ 105 - 110 (d) | C-5 or C-7 |

| ~ 95 - 100 (d) | C-4 |

Note: Carbon signals for the fluorine-bearing carbon (C-6) and adjacent carbons will appear as doublets due to C-F coupling.

IR (Infrared) Spectroscopy

-

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (asymmetric & symmetric) |

| ~ 1640 | Medium | C=N stretch |

| ~ 1600 | Medium | N-H bend (scissoring) |

| ~ 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-F stretch |

| ~ 1200 | Strong | Asymmetric C-O-C stretch |

| ~ 1050 | Medium | Symmetric C-O-C stretch |

MS (Mass Spectrometry)

-

Ionization Method: Electrospray Ionization (ESI)

| m/z | Interpretation |

| ~ 153.04 | [M+H]⁺ (protonated molecule) |

| ~ 125.03 | [M+H - CO]⁺ |

| ~ 98.02 | Further fragmentation |

Note: The exact mass is a critical parameter for confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (depending on sample concentration).

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 0 to 200 ppm

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): ~1-2 Bar

-

Drying Gas (N₂): 8-10 L/min

-

Drying Gas Temperature: 180-220 °C

-

Mass Range: m/z 50 - 500

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a novel chemical compound like this compound.

This guide provides a foundational framework for researchers working with this compound. The predicted data and detailed protocols will aid in the successful characterization and future development of this important chemical entity.

The Benzoxazole Core: A Technical Guide for Drug Discovery Professionals

An In-depth Guide to the Benzoxazole Scaffold in Medicinal Chemistry, Exploring its Synthesis, Biological Activity, and Therapeutic Potential.

The benzoxazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it a privileged pharmacophore in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the benzoxazole core, tailored for researchers, scientists, and drug development professionals. It covers key aspects of its synthesis, presents quantitative biological data, details experimental protocols, and visualizes associated pathways and workflows.

Chemical Properties and Synthesis

Benzoxazole consists of a benzene ring fused to an oxazole ring.[3] This aromatic structure confers relative stability, yet it possesses reactive sites that allow for functionalization, making it a versatile starting material for creating diverse chemical libraries.[3] The planar nature of the benzoxazole ring facilitates π-π stacking and hydrophobic interactions with biological macromolecules, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, further enhancing binding affinities.[1]

The synthesis of benzoxazole derivatives has been extensively explored, with numerous methods developed over the years.[4] A predominant and versatile approach involves the condensation of 2-aminophenols with various substrates such as carboxylic acids, aldehydes, or orthoesters.[1][2][5] This method allows for the facile introduction of a wide range of substituents at the 2-position of the benzoxazole core, which is crucial for modulating biological activity.

A Cornerstone in Medicinal Chemistry

The benzoxazole nucleus is a key component in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The versatility of the scaffold allows it to be tailored to interact with a wide array of biological targets, from enzymes to receptors.

Anticancer Activity

Benzoxazole derivatives have shown significant promise as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against various cancer cell lines.[9][10] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival.

Table 1: Anticancer Activity of Representative Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference |

| 12l | HepG2 (Liver) | VEGFR-2 | 10.50 | [4][11] |

| 12l | MCF-7 (Breast) | VEGFR-2 | 15.21 | [4][11] |

| 13a | HepG2 (Liver) | VEGFR-2 | 11.4 | [4] |

| 13a | MCF-7 (Breast) | VEGFR-2 | 14.2 | [4] |

| Compound 16 | A549 (Lung) | KDR | - (79.42% inhibition) | [12] |

| Compound 17 | A549 (Lung) | KDR | - (85.81% inhibition) | [12] |

| Compound 16 | MCF-7 (Breast) | KDR | 6.98 | [12] |

| Compound 17 | MCF-7 (Breast) | KDR | 11.18 | [12] |

| Compound 10 | HCV29T (Bladder) | - | 2.18 | [9] |

| Compound 10 | T47D (Breast) | - | 2.89 | [9] |

| Compound 1f | HeLa (Cervical) | Akt, IGF1R β | - | [13] |

| Compound 1f | HepG2 (Liver) | Akt, IGF1R β | - | [13] |

Enzyme Inhibition

Beyond direct cytotoxicity, benzoxazole derivatives are effective inhibitors of various enzymes that play critical roles in disease pathogenesis. This includes kinases, which are central to cellular signaling, and other enzymes like monoacylglycerol lipase (MAGL).

Table 2: Enzyme Inhibitory Activity of Benzoxazole Derivatives

| Compound ID | Target Enzyme | IC50 | Reference |

| 12l | VEGFR-2 | 97.38 nM | [4][11] |

| Compound 1 | KDR | 6.855 µM | [12] |

| Compound 19 | Monoacylglycerol Lipase (MAGL) | 8.4 nM | [14] |

| Compound 20 | Monoacylglycerol Lipase (MAGL) | 7.6 nM | [14] |

| Compound 12 | PARP-2 | 0.07 µM | [12] |

| Compound 27 | PARP-2 | 0.057 µM | [12] |

Key Signaling Pathways and Structure-Activity Relationships

The therapeutic effects of benzoxazole derivatives are often linked to their ability to modulate specific signaling pathways. For instance, certain derivatives have been shown to inhibit the mTOR/p70S6K pathway, which is crucial for cell growth and proliferation, and the VEGFR-2 signaling cascade, a key regulator of angiogenesis.[4][11][15][16]

The structure-activity relationship (SAR) of benzoxazole derivatives indicates that the nature and position of substituents on both the benzo and oxazole rings significantly influence their biological activity. For example, the presence of electron-withdrawing or electron-releasing groups can enhance antiproliferative effects.[6]

Experimental Protocols

The following section provides a detailed, representative methodology for the synthesis and characterization of 2-aryl-benzoxazoles, a common class of derivatives.

General Protocol for the Synthesis of 2-Aryl-Benzoxazoles

This protocol is a generalized procedure based on the condensation of 2-aminophenol with an aromatic aldehyde.

Materials:

-

2-aminophenol

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ammonium chloride (NH4Cl) as a catalyst[2]

-

Ethanol (solvent)[2]

-

Ice-cold water

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (eluent system)

Procedure:

-

Reaction Setup: To a solution of 2-aminophenol (1.0 equivalent) in ethanol, add the substituted aromatic aldehyde (1.0 equivalent) and a catalytic amount of ammonium chloride (e.g., 0.2 equivalents).[2]

-

Reaction Conditions: Stir the resulting mixture at 80-90°C for 6-8 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[2]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.[2]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-benzoxazole.[17]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[2][18]

Experimental Workflow

The overall process from synthesis to biological evaluation follows a structured workflow.

Conclusion

The benzoxazole core remains a highly attractive and versatile scaffold in drug discovery. Its favorable physicochemical properties and synthetic tractability allow for the creation of large, diverse libraries of compounds. The extensive body of research highlights its potential in developing novel therapeutics, particularly in the field of oncology. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of benzoxazole-based drug candidates to translate their preclinical promise into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. journal.ijresm.com [journal.ijresm.com]

- 8. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]

- 9. mdpi.com [mdpi.com]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone [mdpi.com]

- 14. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

The Ascendant Role of Fluorinated Benzoxazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the benzoxazole scaffold has emerged as a powerful approach in medicinal chemistry, unlocking a diverse array of biological activities and paving the way for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of fluorinated benzoxazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to offer a comprehensive resource for professionals in drug discovery and development.

Introduction: The Fluorine Advantage in Benzoxazole Chemistry

The benzoxazole nucleus, a privileged heterocyclic structure, is a common motif in numerous biologically active compounds.[1][2] When functionalized with fluorine, a small yet highly electronegative atom, the resulting fluorinated benzoxazoles often exhibit enhanced pharmacological profiles. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[3][4][5] These modifications have led to the development of fluorinated benzoxazoles with potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[6][7]

Therapeutic Applications and Biological Activities

Fluorinated benzoxazoles have demonstrated efficacy across a wide spectrum of therapeutic areas. Their biological significance is underscored by their diverse mechanisms of action, which range from enzyme inhibition to the modulation of critical cellular signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of fluorinated benzoxazoles against various cancer cell lines.[7][8][9] The presence of fluorine is often crucial for their cytotoxic activity. For instance, the replacement or removal of fluorine from certain 2-arylbenzoxazoles can lead to a significant decrease in their growth-inhibitory capabilities.[7] Some fluorinated derivatives have shown selective antitumor activity, indicating a potential for targeted cancer therapies.[7]

One mechanism of action involves the induction of apoptosis through the activation of caspases and the degradation of pro-caspases.[7] Additionally, some compounds have been shown to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, crucial processes for cell division.[7] The anticancer prodrug Phortress, for example, has an active metabolite that is a potent agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1 gene expression and subsequent anticancer effects.[10] Bioisosteric replacement of the benzothiazole core in Phortress with a benzoxazole ring has yielded new analogues with significant anticancer activity.[10]

Antimicrobial Activity

Fluorinated benzoxazoles have emerged as promising candidates in the fight against infectious diseases, exhibiting broad-spectrum activity against both bacteria and fungi.[11][12] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.[7] This is exemplified by the fluoroquinolone antibiotics, where a fluorine atom at the C-6 position enhances binding to DNA gyrase and broadens the antibacterial spectrum.[13]

The position of fluorine substitution on the benzoxazole ring can significantly influence the antimicrobial potency.[7] For example, certain 5-fluoro-substituted benzoxazoles have demonstrated exceptional activity against various human cancer cell lines and notable antifungal activity against Aspergillus flavus and Aspergillus niger.[7]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Fluorinated benzoxazoles have shown potential in mitigating these processes. Some derivatives exhibit significant inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade, while showing poor activity towards cyclooxygenase (COX) enzymes.[6]

Furthermore, certain fluorinated benzoxazoles have demonstrated hepatoprotective effects by modulating inflammatory and antioxidant pathways. In a model of paracetamol-induced liver injury, a benzimidazole-pyrazole derivative demonstrated its therapeutic effect through the dual modulation of the NF-κB and Nrf2 pathways.[6] This involved the downregulation of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and the upregulation of antioxidant response elements.[6]

Antidiabetic Activity

The potential of fluorinated benzoxazoles in managing diabetes has also been explored. Specific derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.[6] By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various fluorinated benzoxazole derivatives as reported in the literature.

Table 1: Anticancer Activity of Fluorinated Benzoxazoles (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-fluoro substituted aminobenzothiazole linked to pyrazolo[1,5-a]pyrimidine | Human cancer cell lines | 1.94–3.46 | [7] |

| Fluorine benzothiazole 15 | Leukemia THP-1 | 1 | [7] |

| Fluorinated compound 14 | HCT-116, A549, MCF-7, U-87 MG | Potent activity | [7] |

| Compound 3m | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [10] |

| Compound 3n | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [10] |

| Ortho-substituted fluorosulfate derivative (BOSo) | MCF-7 | Significant cytotoxicity | [14][15] |

| Amino-benzoxazole derivative 1 | KDR inhibition | 6.855 | [2] |

Table 2: Antimicrobial Activity of Fluorinated Benzoxazoles (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,4-fluorinated benzyl ring compound 29 | C. albicans, S. cerevisiae, A. flavus | 16–32 | [7] |

| DFC5 | Aerobic bacterial strains | 1.23–2.60 | [6] |

| DFC1 | Fungal strains | 0.95–1.32 | [6] |

| Fluorinated benzoxazinyl-oxazolidinone 21 | M. tuberculosis H37Rv and drug-resistant strains | 0.25–0.50 | [16] |

Table 3: Enzyme Inhibitory Activity of Fluorinated Benzoxazoles (IC50 values)

| Compound/Derivative | Enzyme | IC50 | Reference |

| DFC2 | α-glucosidase | 364.73 µg/mL | [6] |

| DFC2 | α-amylase | 287.45 µg/mL | [6] |

| DFC1 | COX-1 | 97.49 µg/mL | [6] |

| DFC1 | COX-2 | 74.52 µg/mL | [6] |

| ortho-fluoro benzimidazole derivative 32 | Enzyme inhibition | 19.16 ± 0.62 μM | [7] |

| para-fluoro benzimidazole derivative 33 | Enzyme inhibition | 13.14 ± 0.76 μM | [7] |

| meta-fluoro benzimidazole derivative 34 | Enzyme inhibition | 16.12 ± 0.36 μM | [7] |

Experimental Protocols

This section details the general methodologies for the synthesis and biological evaluation of fluorinated benzoxazoles, based on common practices reported in the literature.

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various carboxylic acids or their derivatives.[17][18]

Materials:

-

2-Aminophenol

-

Substituted carboxylic acid (e.g., p-chlorobenzoic acid)

-

Ammonium chloride (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and the substituted carboxylic acid (1 equivalent) in ethanol.

-

Add a catalytic amount of ammonium chloride.

-

Stir the reaction mixture at 80-90°C for 6-8 hours.[18]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzoxazole.

-

Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[18]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated benzoxazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the fluorinated benzoxazole compounds in the growth medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Fluorinated benzoxazole compounds

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the fluorinated benzoxazole compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by fluorinated benzoxazoles.

Caption: NF-κB signaling pathway and the inhibitory action of fluorinated benzoxazoles.

Caption: Nrf2-mediated antioxidant response pathway activated by fluorinated benzoxazoles.

Conclusion

The incorporation of fluorine into the benzoxazole scaffold represents a highly successful strategy in the development of new therapeutic agents with a broad range of biological activities. The unique properties of fluorine enhance the drug-like characteristics of these molecules, leading to potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This guide has provided a comprehensive overview of the biological significance of fluorinated benzoxazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. As research in this area continues to evolve, fluorinated benzoxazoles hold significant promise for addressing unmet medical needs and contributing to the advancement of modern medicine.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jetir.org [jetir.org]

Methodological & Application

reaction mechanism for 6-fluoro-1,3-benzoxazol-2-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This document provides a detailed reaction mechanism and an experimental protocol for the synthesis of this compound, a valuable intermediate for the synthesis of various pharmaceutical agents.

Reaction Mechanism

The synthesis of this compound is achieved through the cyclization of 2-amino-5-fluorophenol with a suitable cyanating agent. A modern and safer alternative to the historically used cyanogen bromide is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). The reaction proceeds via a Lewis acid-catalyzed mechanism.

The proposed reaction mechanism involves the following key steps:

-

Activation of the Cyanating Agent: The Lewis acid (e.g., BF₃·Et₂O) coordinates to the nitrogen atom of the cyano group of NCTS, enhancing its electrophilicity.

-

Nucleophilic Attack: The amino group of 2-amino-5-fluorophenol acts as a nucleophile and attacks the activated cyano group.

-

Intramolecular Cyclization: Subsequent intramolecular attack by the hydroxyl group onto the newly formed imine carbon leads to the formation of the oxazoline intermediate.

-

Aromatization: Elimination of the sulfonamide leaving group and a proton results in the formation of the stable, aromatic this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-5-fluorophenol and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

Materials:

-

2-amino-5-fluorophenol

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-fluorophenol (1.0 eq).

-

Add anhydrous 1,4-dioxane to dissolve the starting material.

-

Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 eq) dropwise.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-aminobenzoxazoles using the NCTS method, which can be extrapolated for the synthesis of the 6-fluoro derivative.[1][2]

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-fluorophenol | - |

| Reagents | NCTS, BF₃·Et₂O | [1][2] |

| Solvent | 1,4-Dioxane | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 24-30 hours | [1] |

| Typical Yield | 45-60% | [2] |

| Purification Method | Column Chromatography | [1] |

Visualizations

Reaction Mechanism of this compound Synthesis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for 6-fluoro-1,3-benzoxazol-2-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 6-fluoro-1,3-benzoxazol-2-amine and its derivatives in drug discovery. The information compiled is based on the known biological activities of the broader benzoxazole class of compounds, with a focus on anticancer, antimicrobial, and neurological applications. While specific data for this compound is limited in publicly available literature, the provided protocols and data serve as a guide for initiating research and development with this promising scaffold.

Introduction to this compound

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known to impart a wide range of pharmacological activities.[1] The introduction of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and cell permeability of the molecule. The 2-amino substitution provides a key site for further chemical modifications, allowing for the generation of diverse compound libraries for screening. Derivatives of the closely related 6-fluoro-1,2-benzisoxazole have shown potential as antiproliferative agents and multifunctional ligands for neurodegenerative diseases.

Potential Therapeutic Applications

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various key enzymes and signaling pathways involved in cancer progression.

2.1.1. Kinase Inhibition:

Many benzoxazole-containing compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A notable example is the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2][3] Derivatives of oxazol-2-amine have been shown to inhibit both wild-type and mutated FLT3, leading to apoptosis in AML cells.[2][3]

dot

2.1.2. PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] Benzoxazole derivatives have been investigated as PARP-1 and PARP-2 inhibitors, showing promise as anticancer agents.[6][7]

Representative Anticancer Activity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative benzoxazole derivatives against various cancer cell lines and kinases. This data illustrates the potential potency of this class of compounds.

| Compound Class | Target | Cell Line / Enzyme | IC50 (µM) | Reference(s) |

| Oxazol-2-amine derivative (7c) | FLT3 Kinase | - | - | [2][3] |

| Proliferation | Molm-13 (AML) | 0.1 | [3] | |

| Proliferation | MV4-11 (AML) | 0.1 | [3] | |

| Benzoxazole derivative (12) | PARP-2 | - | 0.07 | [7] |

| Cytotoxicity | MDA-MB-231 (Breast) | 6.14 | [8] | |

| Cytotoxicity | MCF-7 (Breast) | 6.05 | [8] | |

| Benzoxazole derivative (27) | PARP-2 | - | 0.057 | [7] |

| Cytotoxicity | MDA-MB-231 (Breast) | 11.32 | [8] | |

| Cytotoxicity | MCF-7 (Breast) | 16.70 | [8] | |

| 5-Fluorobenzoxazole derivative (62a) | Cytotoxicity | MCF-7 (Breast) | 0.36 | [9] |

| Cytotoxicity | MDA-468 (Breast) | 0.27 | [9] |

Antimicrobial Activity

The benzoxazole scaffold is present in a number of compounds with potent antimicrobial properties. These compounds can act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.

2.2.1. DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Benzoxazole derivatives have been identified as inhibitors of this enzyme.

dot

Representative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| 2-Cyclic amine benzoxazole | Staphylococcus aureus | - | 20-28 | [10] |

| Bacillus subtilis | - | 20-28 | [10] | |

| Escherichia coli | - | 24-40 | [10] | |

| Pseudomonas aeruginosa | - | 24-40 | [10] | |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one | Micrococcus luteus | ATCC 10240 | 31.25 | [11] |

| 2-Trifluoroacetonylbenzoxazole Ag(I) complex | Pseudomonas aeruginosa | - | 0.7 µM | [12] |

Neurological Disorders

Derivatives of 6-fluoro-1,2-benzoxazole have been investigated as multifunctional ligands for the treatment of behavioral and psychological symptoms of dementia (BPSD).[13] These compounds have shown affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting their potential in modulating neurotransmitter systems implicated in various neurological and psychiatric conditions.[13]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the biological activity of this compound and its derivatives. These should be optimized for specific experimental conditions.

Synthesis of 2-Amino-Benzoxazole Derivatives

A common method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols.[14][15]

Protocol: Synthesis of N-substituted 2-aminobenzoxazoles [14][16]

-

Reaction Setup: In a suitable reaction vessel, dissolve the starting 2-aminophenol (e.g., 4-fluoro-2-aminophenol) in an appropriate solvent (e.g., 1,4-dioxane).

-

Cyanating Agent: Add a non-hazardous cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), to the reaction mixture.

-

Lewis Acid: Introduce a Lewis acid catalyst (e.g., BF3·Et2O) to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period (e.g., 25-30 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include extraction and washing. Purify the crude product by column chromatography to obtain the desired 2-aminobenzoxazole derivative.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.[8]

Materials:

-

Recombinant kinase (e.g., FLT3)

-

Fluorescently labeled peptide substrate

-

Terbium-labeled anti-phosphotyrosine antibody

-

ATP

-

Kinase assay buffer

-

Test compound (this compound derivative)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Prepare a kinase reaction mixture containing the kinase and the peptide substrate.

-

Add the kinase reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody.

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

Measure the TR-FRET signal using a compatible plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17]

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare an inoculum of the microorganism at a standardized concentration.

-

Inoculate each well with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

TNF-α and IL-6 Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in cultured cells.[18][19]

Materials:

-

Cell line capable of producing TNF-α and IL-6 (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Cell culture medium and supplements

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.

-

Incubate the cells for an appropriate period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each compound concentration.

dot

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its potential applications span across oncology, infectious diseases, and neurology. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives. Further derivatization and screening are warranted to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

protocol for N-alkylation of 6-fluoro-1,3-benzoxazol-2-amine

An N-alkylation protocol for 6-fluoro-1,3-benzoxazol-2-amine is presented for researchers in drug discovery and medicinal chemistry. This document outlines a general procedure for the synthesis of N-substituted this compound derivatives, which are valuable scaffolds in the development of novel therapeutic agents. The protocol is based on established methods for the N-alkylation of related heterocyclic amines.

Application Notes

The N-alkylation of this compound is a crucial transformation for creating diverse compound libraries for structure-activity relationship (SAR) studies. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Principle: The core of this protocol involves the deprotonation of the amine functionality on the benzoxazole ring system using a strong base. This compound is an ambident nucleophile, meaning it has two potential sites for alkylation: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen (N-3). The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) typically favors deprotonation of the most acidic proton, leading to the formation of an anion. This anion then acts as a nucleophile, attacking the electrophilic alkyl halide to form the N-alkylated product. Generally, alkylation tends to occur on the exocyclic amino group, but the formation of the endocyclic N-alkylated isomer is also possible.

Key Considerations:

-

Choice of Base: Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][2][3] NaH is often effective for generating the required nucleophile.

-